molecular formula C9H9Cl2N3O B1522093 (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1179370-94-5

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B1522093
CAS No.: 1179370-94-5
M. Wt: 246.09 g/mol
InChI Key: XIBOMGJWOFGKBI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is C₁₀H₁₁Cl₂N₃O , with a molecular weight of 260.12 g/mol . The core structure comprises a 1,2,4-oxadiazole ring substituted at the 3-position with a methanamine group and at the 5-position with a 4-chlorophenyl moiety. The hydrochloride salt formation involves protonation of the primary amine, as evidenced by the ionic interaction between the ammonium group and the chloride counterion.

Crystallographic studies of analogous 1,2,4-oxadiazole derivatives reveal monoclinic or triclinic crystal systems with P21/n or P-1 space groups. For example, the related compound (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride crystallizes with a centroid–centroid distance of 3.746 Å between stacked oxadiazole rings, stabilized by π-π interactions. Key bond lengths include N–O (1.36–1.39 Å) and C–N (1.28–1.32 Å) within the oxadiazole ring, while the C–Cl bond in the 4-chlorophenyl group measures 1.74 Å .

Structural Parameter Value
C–N (oxadiazole ring) 1.28–1.32 Å
N–O (oxadiazole ring) 1.36–1.39 Å
C–Cl (4-chlorophenyl) 1.74 Å
Dihedral angle (oxadiazole-aryl) 15–25°

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOMGJWOFGKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179370-94-5
Record name 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
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Biological Activity

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 1179370-94-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Inhibition of Kinases : The compound has shown inhibitory effects on p38 MAPK, which is involved in inflammatory responses and cancer progression .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of p53 and caspase pathways .

Biological Activity Overview

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Activity Cell Line/Model IC₅₀ Value (µM) Mechanism
CytotoxicityMCF-7 (breast cancer)0.65Induction of apoptosis via p53 pathway
CytotoxicityU-937 (leukemia)< 1.0Inhibition of cell proliferation
Inhibition of p38 MAPKVarious cancer cell lines10.38Kinase inhibition
Selective inhibition of hCA IXBiochemical assay89 pMCarbonic anhydrase inhibition

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated significant cytotoxicity with IC₅₀ values in the low micromolar range, particularly against MCF-7 cells .
  • p38 MAPK Inhibition : Research demonstrated that derivatives of oxadiazole compounds exhibit potent inhibition of p38 MAPK activity. This inhibition was linked to reduced inflammatory cytokine production and could be beneficial in treating inflammatory diseases and cancers .
  • Apoptotic Induction Mechanism : Flow cytometry assays revealed that treatment with this compound led to increased levels of cleaved caspase-3 and p53 expression in treated cells, confirming its role as an apoptosis inducer .

Comparison with Similar Compounds

Positional Isomers of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Oxadiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 3: 4-Chlorophenyl; 5: Methanamine C₉H₉Cl₂N₃O 246.09 Substituent positions swapped; altered electronic distribution and potential binding interactions.
(5-Methyl-1,2,4-oxadiazol-3-yl)(4-chlorophenyl)methanamine hydrochloride 5: Methyl; 3: 4-Chlorophenyl C₁₀H₁₁Cl₂N₃O 260.12 Methyl substitution at position 5 reduces steric bulk compared to phenyl; may enhance solubility.

Halogen-Substituted Phenyl Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 2-Fluorophenyl at position 5 C₉H₉ClFN₃O 229.64 Fluorine’s electronegativity alters electronic effects; ortho-substitution may hinder rotational freedom.
[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3-Fluorophenyl at position 5 C₉H₉ClFN₃O 229.64 Meta-substitution balances electronic and steric effects compared to para-chloro.

Alkyl-Substituted Oxadiazoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
[5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3,3,3-Trifluoropropyl at position 5 C₆H₈ClF₃N₃O 231.6 Trifluoropropyl group increases hydrophobicity and metabolic stability.
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride Isopropyl at position 5 C₆H₁₂ClN₃O 177.63 Bulkier isopropyl group may reduce membrane permeability.

Other Oxadiazole Isomers

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole C₈H₅ClN₄O 208.61 Different oxygen positioning in the ring alters electronic properties and reactivity.

Key Findings and Implications

Substituent Position: Swapping substituents between positions 3 and 5 on the 1,2,4-oxadiazole ring (e.g., vs.

Halogen Effects : Fluorine substitution () reduces molecular weight compared to chlorine but introduces stronger electronegativity, which may enhance dipole interactions in drug-receptor binding.

Alkyl vs. Aryl Groups : Methyl or trifluoropropyl groups () improve solubility but may reduce steric hindrance compared to aromatic substituents.

Isomeric Differences : 1,2,5-Oxadiazole derivatives () exhibit distinct electronic properties compared to 1,2,4-oxadiazoles, influencing their chemical stability and pharmacological profiles.

Preparation Methods

Synthesis of the Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

  • Amidoxime and Acid Chloride Method : A typical approach involves reacting an amidoxime derivative with an acid chloride or activated carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
  • Cyclization with Hydrazides : Hydrazides can be converted into oxadiazoles by intramolecular cyclization, often facilitated by oxidants such as manganese dioxide or under acidic conditions.

Introduction of the Methanamine Group

  • The methanamine substituent at the 3-position of the oxadiazole ring is introduced via aminomethylation reactions.
  • This typically involves reacting the oxadiazole intermediate with aminomethylation reagents such as formaldehyde and ammonia or primary amines, or by nucleophilic substitution on a suitable precursor.

Formation of Hydrochloride Salt

  • The free base (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to yield the hydrochloride salt.
  • This step enhances the compound’s solubility and stability for further application.

Representative Synthetic Route

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of amidoxime intermediate Reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol ~70% Formation of amidoxime precursor
2 Cyclization to 1,2,4-oxadiazole ring Amidoxime + acid chloride or ester, heating with dehydrating agents 50-65% Typical yields for oxadiazole formation
3 Aminomethylation at 3-position Reaction with aminomethylation reagent (e.g., formaldehyde + ammonia) 60-75% Introduction of methanamine group
4 Conversion to hydrochloride salt Treatment with HCl in methanol or ethanol Quantitative Purification by recrystallization

Alternative and Advanced Methods

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate the synthesis of oxadiazole derivatives, reducing reaction times from hours to minutes while maintaining or improving yields.
  • For example, oxadiazole hydrazides and related compounds were synthesized under microwave conditions in ethanol with zinc chloride as a catalyst, achieving yields comparable to conventional reflux methods but with significantly reduced reaction times.

Oxidative Cyclization Using PIDA

  • Phenyliodine(III) diacetate (PIDA) has been used as an oxidant to facilitate the cyclization of amidoximes to 1,2,4-oxadiazoles under mild conditions.
  • This method offers a facile and efficient route to 3-amino-5-aryl-1,2,4-oxadiazoles, structurally related to the target compound.

Purification Techniques

  • Recrystallization from solvents such as dimethylformamide (DMF) and methanol in specific volume ratios (e.g., 2:2) is commonly used to purify oxadiazole derivatives.
  • Filtration and washing with cold solvents ensure removal of impurities and improve product quality.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Typical Yield Advantages References
Oxadiazole ring formation Cyclization of amidoximes with acid chlorides or esters Amidoxime, acid chloride, dehydrating agents 50-65% Well-established, reliable
Aminomethylation Reaction with aminomethylation reagents Formaldehyde, ammonia or amines 60-75% Direct introduction of methanamine
Hydrochloride salt formation Acid-base reaction with HCl HCl, methanol/ethanol Quantitative Improves solubility/stability
Microwave-assisted synthesis Microwave irradiation with catalysts ZnCl2, ethanol Comparable to conventional Faster, energy-efficient
Oxidative cyclization Use of PIDA as oxidant PIDA, amidoxime Moderate to high Mild conditions, efficient

Research Findings and Notes

  • Yields for oxadiazole derivatives vary between 50-75%, depending on the method and conditions employed.
  • Microwave-assisted methods reduce reaction times significantly (from hours to minutes) without compromising product purity or yield.
  • The hydrochloride salt form is preferred for its enhanced physicochemical properties.
  • Oxadiazole synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to optimize yield and purity.

Q & A

Q. 1.1. What are the optimal synthetic routes for (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, and how do reaction conditions affect yield and purity?

Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes with chlorophenyl-substituted carboxylic acids or esters. Key steps include:

Amidoxime Formation : Reacting nitriles with hydroxylamine under reflux (e.g., ethanol, 70–80°C, 6–8 hours).

Oxadiazole Cyclization : Using activating agents like POCl₃ or DCC to form the 1,2,4-oxadiazole ring .

Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous ether.

Q. Critical Variables :

  • Temperature : Excess heat may degrade the oxadiazole ring.
  • pH : Acidic conditions favor cyclization but may hydrolyze intermediates.
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) improves purity .

Q. 1.2. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?

Methodological Answer : The 4-chlorophenyl group enhances lipophilicity (logP ~2.1), improving membrane permeability compared to non-halogenated analogs. Key properties:

  • Solubility : Moderate in DMSO (>10 mg/mL), poor in water (<0.1 mg/mL).
  • Stability : Stable at pH 4–7 (24-hour study), but degrades in alkaline conditions (pH >9) via oxadiazole ring cleavage .
  • Hydrogen Bonding : The oxadiazole’s N-atoms act as H-bond acceptors (calculated PSA: 51 Ų), influencing protein binding .

Q. Advanced Characterization :

  • X-ray Crystallography : Confirms planar oxadiazole ring and Cl···π interactions in the solid state .
  • DSC/TGA : Melting point ~215°C (decomposition observed above 250°C) .

Advanced Research Questions

Q. 2.1. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer : Discrepancies may arise from:

Metabolic Instability : Use hepatic microsome assays (e.g., human/rat liver S9 fractions) to identify metabolites .

Plasma Protein Binding : Equilibrium dialysis (spiked plasma, 37°C) quantifies free vs. bound drug (e.g., 85% bound in rat plasma) .

Pharmacokinetic Profiling : IV/PO dosing in rodents with LC-MS/MS analysis to assess bioavailability (e.g., F% <15% due to first-pass metabolism) .

Case Study :
A fluorophenyl analog showed IC₅₀ = 2 µM (in vitro kinase inhibition) but no efficacy in murine models. Resolution: Structural optimization of the methanamine group improved metabolic stability (t₁/₂ increased from 0.8 to 4.2 hours) .

Q. 2.2. How can computational modeling predict target interactions of this compound?

Methodological Answer :

Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to identify binding poses. The oxadiazole ring engages in π-π stacking with Tyr327, while the Cl-substituent fits a hydrophobic pocket .

MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

QSAR Models : Train models using descriptors like HOMO/LUMO energies and Cl-substituent’s Hammett constant (σₚ = 0.23) to predict bioactivity .

Q. 2.3. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer : Critical issues include:

Reagent Safety : Replace POCl₃ (corrosive) with safer cyclization agents (e.g., EDCI/HOBt) .

Purification Scalability : Switch from column chromatography to recrystallization (ethanol/water, 3:1) for batch processing .

Byproduct Control : Monitor residual solvents (e.g., DMF) via GC-MS to meet ICH Q3C limits .

Case Study :
A 10-g scale synthesis achieved 48% yield with 99% purity (HPLC), but required strict temperature control (±2°C) to avoid exothermic side reactions .

Safety and Handling

Q. 3.1. What safety protocols are recommended for handling this compound?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319 hazards) .
  • Ventilation : Use fume hoods during weighing/dissolution (risk of airborne particles; H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Storage :

  • Temperature: -20°C (long-term), RT (short-term).
  • Stability: Protect from light (UV-sensitive) and moisture (hygroscopic hydrochloride salt) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

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